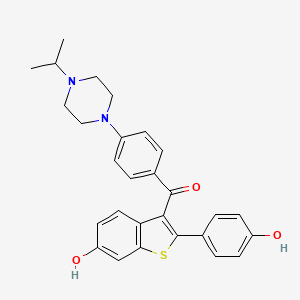

LY134046

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEOPHGPHCWOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472568 | |

| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849662-80-2 | |

| Record name | Y134 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Architecture of Raloxifene: A Technical Guide to Novel Analogs and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has been a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its tissue-selective estrogenic and anti-estrogenic activities have paved the way for a new era in hormone receptor-targeted therapies. However, the quest for SERMs with improved efficacy, better safety profiles, and broader therapeutic applications continues to drive the development of novel raloxifene analogs. This in-depth technical guide explores the chemical structures of these next-generation compounds, delving into their synthesis, biological activity, and the intricate signaling pathways they modulate.

Core Structural Modifications of Novel Raloxifene Analogs

Recent research has focused on modifying the core benzothiophene structure of raloxifene at several key positions to enhance its pharmacological properties. These modifications primarily target the C6 position of the benzothiophene ring and the basic side chain, aiming to modulate receptor binding, antagonist activity, and tissue selectivity.

C6-Substituted Raloxifene Derivatives

The introduction of electron-withdrawing substituents at the C6 position of the benzothiophene core has been explored to reduce the estrogenic effects on the uterus while maintaining beneficial effects on bone.

Table 1: Biological Activity of C6-Substituted Raloxifene Analogs

| Compound | C6-Substituent | ERα Binding Affinity (RBA, %) vs. Estradiol | MCF-7 Cell Proliferation (IC50, μM) | Reference |

| Raloxifene | -OH | 25 | 0.01-0.1 | [1] |

| Analog 1 | -F | 18 | 0.05 | [1] |

| Analog 2 | -Cl | 15 | 0.08 | [1] |

| Analog 3 | -Br | 12 | 0.12 | [1] |

| Analog 4 | -CN | 8 | 0.5 | [1] |

Analogs with Modified Basic Side Chains

Alterations to the piperidine ring and the ethoxy side chain of raloxifene have been shown to significantly impact its antagonist activity and endometrial safety. Introducing bulky substituents on the amine or modifying the linker can lead to compounds with enhanced antagonistic properties. Some studies have shown that raloxifene derivatives with a decyl group on the amine moiety exhibit potent selective estrogen receptor down-regulator (SERD) activity.[2]

Table 2: Biological Activity of Raloxifene Analogs with Modified Side Chains

| Compound | Side Chain Modification | ERα Binding Affinity (RBA, %) vs. Estradiol | Ishikawa Cell Proliferation (IC50, μM) | Reference |

| Raloxifene | Piperidinoethoxy | 25 | ~1 | [3] |

| Analog 5 | Cyclohexylaminoethoxy | 35 | 0.1 | [3] |

| Analog 6 | Adamantylaminoethoxy | 42 | 0.05 | [3] |

| RC10 | Decylaminoethoxy | Not Reported | Potent SERD | [2] |

Experimental Protocols

Synthesis of C6-Substituted Raloxifene Analogs

A general methodology for the synthesis of C6 derivatives involves a multi-step process starting from a substituted benzothiophene core.[1]

Experimental Workflow: Synthesis of C6-Substituted Raloxifene Analogs

Caption: Synthetic workflow for C6-substituted raloxifene analogs.

-

Thioacetamide Formation: Reaction of a substituted 2-bromobenzaldehyde with a thioamide.[1]

-

Benzothiophene Cyclization: Intramolecular cyclization to form the benzothiophene core.[1]

-

Halogenation: Introduction of a halogen at the C6 position for further functionalization.[1]

-

Cross-Coupling Reaction: Suzuki or Stille coupling to introduce various substituents at the C6 position.[1]

-

Friedel-Crafts Acylation: Acylation at the C3 position with the appropriate acyl chloride.[1]

-

Deprotection: Removal of protecting groups to yield the final product.[1]

In Vitro Biological Evaluation: Estrogen Receptor Binding and Cell Proliferation Assays

ERα Competitive Binding Assay: This assay measures the ability of a test compound to compete with radiolabeled estradiol ([³H]E2) for binding to the estrogen receptor alpha.

-

Preparation: Recombinant human ERα is incubated with a fixed concentration of [³H]E2.

-

Competition: Increasing concentrations of the test compound are added to the incubation mixture.

-

Separation: Bound and free [³H]E2 are separated using a hydroxylapatite slurry.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.

MCF-7 Cell Proliferation Assay: This assay assesses the estrogenic or anti-estrogenic activity of compounds in an estrogen-responsive human breast cancer cell line.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in estrogen-depleted medium.

-

Treatment: Cells are treated with varying concentrations of the test compound in the presence or absence of a fixed concentration of estradiol.

-

Incubation: Plates are incubated for a period of 5-7 days.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or by direct cell counting.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[3]

Signaling Pathways of Novel Raloxifene Analogs

The biological effects of raloxifene and its analogs are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). Upon binding, the ligand-receptor complex can modulate gene expression through genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

In the classical pathway, the SERM-ER complex binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors, which in turn modulates gene transcription. The specific conformation adopted by the ER upon binding to different ligands determines the recruitment of these co-regulators, leading to tissue-specific agonist or antagonist effects.

Classical Estrogen Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of SERMs.

Non-Genomic Signaling Pathways

Novel raloxifene analogs can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs). This can lead to the activation of various kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways, which can influence cell proliferation, survival, and other cellular processes. The specific non-genomic pathways activated can vary depending on the chemical structure of the analog.

Non-Genomic Estrogen Receptor Signaling

Caption: Non-genomic signaling initiated by SERMs at the cell membrane.

Conclusion and Future Directions

The development of novel raloxifene analogs represents a promising avenue for advancing women's health. By strategically modifying the core structure, researchers are creating compounds with enhanced tissue selectivity and improved therapeutic profiles. The data presented in this guide highlight the potential of these new analogs to offer safer and more effective treatments for osteoporosis, breast cancer, and potentially other estrogen-related conditions. Future research will likely focus on further elucidating the structure-activity relationships, optimizing pharmacokinetic properties, and exploring the full therapeutic potential of these next-generation SERMs in preclinical and clinical settings. The continued exploration of their diverse signaling mechanisms will undoubtedly unveil new opportunities for targeted drug design and personalized medicine.

References

- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (6-Hydroxy-2-(4-hydroxy-phenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone (Raloxifene)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone, commonly known as Raloxifene. Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. This dual activity allows it to confer the benefits of estrogen in certain tissues, such as bone, while antagonizing its effects in others, like the breast and uterus. This document details the molecular interactions, signaling pathways, and cellular effects of Raloxifene, supported by quantitative data and detailed experimental protocols.

Introduction

Raloxifene is a benzothiophene-derived compound that belongs to the class of selective estrogen receptor modulators (SERMs).[1] Its clinical significance lies in its ability to prevent and treat postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[2][3] Unlike traditional hormone replacement therapy, Raloxifene's tissue-selective actions provide a more targeted therapeutic approach with a distinct safety profile.[4] This guide will delve into the core mechanisms that underpin Raloxifene's pharmacological effects.

Molecular Mechanism of Action

The primary mechanism of action of Raloxifene involves its direct interaction with estrogen receptors alpha (ERα) and beta (ERβ).[3] Upon binding, Raloxifene induces a unique conformational change in the receptor that is distinct from that induced by estrogen. This altered conformation dictates the subsequent recruitment of a specific profile of coactivator and corepressor proteins to the receptor-DNA complex, leading to tissue-specific gene expression.[3]

Estrogen Receptor Binding

Raloxifene binds with high affinity to both ERα and ERβ. The binding affinity of Raloxifene for ERα is comparable to that of estradiol.[3] The differential expression of ERα and ERβ in various tissues, along with the specific co-regulatory proteins present, contributes to Raloxifene's tissue-selective effects.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of Raloxifene for human estrogen receptors.

| Receptor | Parameter | Value | Reference |

| Estrogen Receptor α (ERα) | pKi | 9.66 | [3] |

| Estrogen Receptor α (ERα) | Ki | 0.22 nM | [3] |

| Estrogen Receptor β (ERβ) | Ki | 2.7 nM | [3] |

Signaling Pathways

Raloxifene's biological effects are mediated through a complex interplay of signaling pathways, which can be broadly categorized into ER-dependent and ER-independent mechanisms.

ER-Dependent Signaling

In tissues where Raloxifene acts as an agonist (e.g., bone), the Raloxifene-ER complex recruits coactivators that promote the transcription of genes involved in bone maintenance and formation.[5] This leads to the stimulation of osteoblasts and the inhibition of osteoclasts.[5] Conversely, in tissues where it acts as an antagonist (e.g., breast), the complex recruits corepressors, leading to the downregulation of estrogen-responsive genes that promote cell proliferation.

ER-Independent Signaling

Recent studies have revealed that Raloxifene can also exert effects independently of the estrogen receptor. In triple-negative breast cancer cells, which lack ER expression, Raloxifene has been shown to decrease the expression of the epidermal growth factor receptor (EGFR), leading to reduced cell migration, invasion, and tumorigenicity.[6]

Modulation of MAPK and PI3K/Akt Pathways

Raloxifene's effects on cell proliferation and survival are also mediated through its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. In breast cancer cells, Raloxifene can inhibit the MAPK pathway, contributing to its anti-proliferative effects. In contrast, in osteoblasts, Raloxifene can activate the PI3K/Akt pathway, promoting cell survival and differentiation, which is consistent with its bone-protective effects.[7]

Cellular Effects

Raloxifene's interaction with its molecular targets translates into distinct cellular outcomes in a tissue-dependent manner.

Effects on Breast Cancer Cells

In ER-positive breast cancer cells, Raloxifene acts as an antagonist, inhibiting cell proliferation and inducing apoptosis.[8] In ER-negative breast cancer cells, it can also inhibit growth, suggesting ER-independent mechanisms are at play.[6]

Effects on Bone Cells

In bone, Raloxifene exhibits estrogenic effects by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[5] It also inhibits the activity of osteoclasts, the cells that break down bone tissue.[5] This dual action leads to an increase in bone mineral density and a reduction in fracture risk.

Quantitative Cellular Efficacy Data

The following table summarizes the in vitro efficacy of Raloxifene in various cell lines.

| Cell Line | Cell Type | Assay | Endpoint | Value | Reference |

| MCF-7 | Breast Cancer (ER+) | Proliferation | IC50 | 10 µM | [9] |

| MDA-MB-231 | Breast Cancer (ER-) | Proliferation | IC50 | 11.9 µM | [10] |

| T47D | Breast Cancer (ER+) | Proliferation | IC50 | 2.2 µM | [10] |

| Neonatal Mouse Osteoblasts | Bone | Proliferation | - | Concentration-dependent increase | [5] |

| Neonatal Mouse Osteoclasts | Bone | Number | Maximal Inhibition | 10-11 mol/L | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Raloxifene.

Estrogen Receptor Competitive Binding Assay

Protocol:

-

Preparation of Uterine Cytosol:

-

Excise uteri from ovariectomized rats.

-

Homogenize the tissue in ice-cold TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4).

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors.

-

-

Binding Reaction:

-

In a series of tubes, combine a fixed concentration of [3H]-estradiol (e.g., 1 nM) with increasing concentrations of unlabeled Raloxifene.

-

Add a fixed amount of uterine cytosol to each tube.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a hydroxylapatite slurry to each tube and incubate for 15 minutes at 4°C.

-

Centrifuge the tubes and wash the pellets with buffer to remove unbound ligand.

-

-

Quantification:

-

Resuspend the pellets in ethanol and transfer to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]-estradiol against the log concentration of Raloxifene.

-

Determine the IC50 value (the concentration of Raloxifene that inhibits 50% of the specific binding of [3H]-estradiol).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Sulforhodamine B (SRB) Cell Viability Assay

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of Raloxifene for the desired duration (e.g., 24, 48, 72 hours).

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Western Blot Analysis

Protocol:

-

Protein Extraction:

-

Lyse cells treated with Raloxifene in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-MAPK, p-Akt, Cyclin D1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

Protocol:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against ERα or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the promoter regions of target genes.

-

Conclusion

(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone (Raloxifene) is a well-characterized selective estrogen receptor modulator with a complex and tissue-specific mechanism of action. Its ability to differentially modulate estrogen receptor activity in bone, breast, and uterine tissues underscores its therapeutic utility in osteoporosis and breast cancer prevention. A thorough understanding of its molecular interactions, the signaling pathways it regulates, and its cellular effects is crucial for the continued development and optimization of SERMs in various clinical applications. This guide provides a foundational resource for researchers and drug development professionals working in this field.

References

- 1. medicodex.org [medicodex.org]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 5. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene reduces triple-negative breast cancer tumor growth and decreases EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K/AKT cell signaling pathway is involved in regulation of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

In Vitro Activity of the Novel SERM Bazedoxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene exhibits a distinct pharmacological profile, acting as both an estrogen receptor (ER) agonist and antagonist in a tissue-specific manner. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative In Vitro Data for Bazedoxifene

The following tables summarize the key in vitro parameters of bazedoxifene, providing a comparative overview of its activity across different assays and cell lines.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | Estrogen Receptor α (ERα) | 26 nM | Competitive Binding Assay | [1] |

| IC50 | 17β-estradiol-induced proliferation | 0.19 nM | Cell Proliferation Assay (MCF-7 cells) | [1] |

| IC50 | Cell Viability | 3.79 μM | MTT Assay (SiHa cells) | [2] |

| IC50 | Cell Viability | 4.827 μM | MTT Assay (HeLa cells) | [2] |

| IC50 | Cell Viability | 4.018 μM | MTT Assay (CaSki cells) | [2] |

Key Signaling Pathways Modulated by Bazedoxifene

Bazedoxifene exerts its effects primarily through the modulation of the estrogen receptor signaling pathway. Additionally, it has been shown to impact the IL-6/GP130 signaling cascade, highlighting a broader mechanism of action.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of bazedoxifene's activity.

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or ER-expressing cell lines.

-

Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂), and varying concentrations of bazedoxifene or a control compound.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filtermats.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of bazedoxifene. Include appropriate controls (vehicle and positive control).

-

Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the bazedoxifene concentration to determine the IC50 value.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is used to assess the estrogenic or anti-estrogenic activity of compounds in an endometrial cancer cell line that expresses endogenous estrogen receptors.

Protocol:

-

Cell Seeding: Plate Ishikawa cells in a 96-well plate and allow them to attach.

-

Hormone Deprivation: Culture the cells in a steroid-free medium for 24-48 hours prior to treatment.

-

Compound Treatment: Treat the cells with various concentrations of bazedoxifene to assess its agonist activity. To assess antagonist activity, co-treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of bazedoxifene.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them to release intracellular alkaline phosphatase.

-

Enzyme Assay: Add a substrate solution containing p-nitrophenyl phosphate (pNPP) to each well.

-

Incubation and Measurement: Incubate the plate to allow the enzyme to convert the substrate into a colored product. Measure the absorbance at 405 nm.

-

Data Analysis: Normalize the alkaline phosphatase activity to the total protein content in each well. Analyze the dose-response relationship to determine the agonistic or antagonistic potential of bazedoxifene.

References

Pharmacological Profile of (6-Hydroxy-2-(4-hydroxy-phenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone: A Technical Guide

Disclaimer: As of late 2025, there is a notable absence of publicly available, specific quantitative pharmacological data for the compound (6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone, which will be referred to by its structural class as a novel benzothiophene selective estrogen receptor modulator (SERM). This guide provides a comprehensive framework for its pharmacological characterization, including established mechanisms of action for SERMs, detailed experimental protocols, and representative data from structurally related compounds to serve as a benchmark for future studies.

Introduction

(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone is a non-steroidal compound featuring a benzothiophene core. This structural motif is characteristic of a class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2][3] SERMs are a diverse group of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][3] This dual activity allows them to be developed for a variety of indications, including the treatment and prevention of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[2][3]

This document outlines the typical pharmacological profile of a benzothiophene SERM, providing a technical guide for researchers, scientists, and drug development professionals involved in its preclinical evaluation.

Mechanism of Action

SERMs exert their effects by binding to the two subtypes of estrogen receptors, ERα and ERβ.[3] The resulting biological response—agonist or antagonist—is dependent on the specific tissue, the conformation of the ER-ligand complex, and the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors).[1]

Estrogen Receptor Signaling Pathways

Estrogen receptor signaling can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Signaling: This classical pathway involves the binding of the SERM-ER complex to Estrogen Response Elements (EREs) in the DNA, leading to the regulation of target gene transcription. This process modulates cellular functions such as proliferation and differentiation.

-

Non-Genomic Signaling: This rapid signaling pathway is initiated by ERs located at the cell membrane. Upon ligand binding, these receptors can activate various intracellular signaling cascades, including the MAPK and PI3K/AKT pathways, without direct DNA interaction.

Below are diagrams illustrating these key signaling pathways.

Quantitative Pharmacological Data

The following tables summarize key pharmacological parameters for a representative benzothiophene SERM, Raloxifene. This data is provided for illustrative purposes and should serve as a comparator for experimentally determined values for the novel SERM.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene

| Parameter | ERα | ERβ | Reference |

| Ki (nM) | 0.2 - 0.6 | 0.3 - 1.0 | Generic Data |

| IC50 (nM) | 5 - 15 | 8 - 25 | Generic Data |

Table 2: In Vitro Functional Activity of Raloxifene

| Assay Type | Cell Line | Tissue Type | Activity | EC50 / IC50 (nM) | Reference |

| ERE Reporter Assay | MCF-7 | Breast Cancer | Antagonist | IC50: 1 - 10 | Generic Data |

| Alkaline Phosphatase Assay | Ishikawa | Endometrial Cancer | Partial Agonist | EC50: 5 - 20 | Generic Data |

| Osteoblast Differentiation | U2OS | Bone | Agonist | EC50: 1 - 5 | Generic Data |

Table 3: Pharmacokinetic Profile of Raloxifene

| Parameter | Value | Units | Reference |

| Bioavailability | ~2 | % | [4] |

| Protein Binding | >95 | % | [4] |

| Metabolism | Glucuronide Conjugation | - | [4] |

| Elimination Half-life | 27.7 | hours | [4] |

Experimental Protocols

Detailed methodologies for the characterization of a novel SERM are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of the test compound for ERα and ERβ.

Protocol:

-

Preparation of ER-containing Lysate: Human recombinant ERα or ERβ is used. Alternatively, rat uterine cytosol can be prepared as a source of ERs.

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the ER preparation in the presence of increasing concentrations of the test compound.

-

Incubation: The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

Separation of Bound and Free Ligand: Hydroxyapatite slurry or dextran-coated charcoal is used to separate the receptor-bound [³H]-E2 from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]-E2) is calculated. The Ki (inhibition constant) can be determined using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay measures the functional agonist or antagonist activity of the test compound in a cellular context.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα) is transiently transfected with a plasmid containing an Estrogen Response Element (ERE) driving the expression of a luciferase reporter gene.

-

Compound Treatment: Cells are treated with increasing concentrations of the test compound. For antagonist activity assessment, cells are co-treated with a fixed concentration of 17β-estradiol.

-

Incubation: Cells are incubated for 24-48 hours to allow for gene transcription and protein expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis:

-

Agonist activity: The EC50 (the concentration of compound that produces 50% of the maximal response) is determined.

-

Antagonist activity: The IC50 (the concentration of compound that inhibits 50% of the estradiol-induced response) is determined.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical pharmacological characterization of a novel SERM.

References

- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

The Discovery of Novel Selective Estrogen Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to provide the benefits of estrogen in some tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus. This unique pharmacological profile has made SERMs a cornerstone in the treatment and prevention of various hormone-related conditions, including osteoporosis and breast cancer.[1][2] This in-depth technical guide explores the core aspects of the discovery and characterization of new SERMs, with a focus on recently developed molecules, experimental protocols, and the underlying signaling pathways.

Newer Generation Selective Estrogen Receptor Modulators

Recent drug discovery efforts have focused on developing next-generation SERMs with improved efficacy and safety profiles. Among these are ospemifene, lasofoxifene, and bazedoxifene, which have undergone extensive preclinical and clinical evaluation.

Ospemifene is a third-generation SERM approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, in postmenopausal women.[3] It demonstrates estrogenic effects on the vaginal epithelium and bone, while showing antagonistic effects in breast tissue.[4]

Lasofoxifene is a potent, non-steroidal SERM that has been investigated for the prevention and treatment of osteoporosis and for its potential in breast cancer therapy.[1][5] It has shown efficacy in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies.[6][7]

Bazedoxifene is another third-generation SERM approved for the treatment of postmenopausal osteoporosis. It has been shown to increase bone mineral density and reduce the risk of vertebral fractures.[8][9] In preclinical studies, bazedoxifene has demonstrated antiestrogenic effects in the breast and uterus.[10]

Quantitative Pharmacological Data

The characterization of new SERMs involves a battery of in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue selectivity. The following tables summarize key quantitative data for ospemifene, lasofoxifene, and bazedoxifene.

| Compound | Receptor | Binding Affinity (IC50, nM) | Reference |

| Bazedoxifene | ERα | 23 ± 15 | [10] |

| ERβ | 85 ± 59 | [10] |

Note: Specific Ki and Emax values for these compounds are not consistently available in the public domain. IC50 values are provided as a measure of binding affinity.

| Compound | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |

| Ospemifene | Ovariectomized Rat | 1 and 10 mg/kg/day (oral) | Effectively reduced bone loss and resorption, comparable to estradiol and raloxifene. | [3][11] |

| Lasofoxifene | Mouse Xenograft (MCF7 Y537S) | 5 and 10 mg/kg (s.c., 5 days/week) | Significantly more effective at inhibiting tumor growth compared to fulvestrant. | [6] |

| Bazedoxifene | Ovariectomized Rat | 0.1 - 0.3 mg/kg/day (oral) | Maintained bone mass and vertebral compressive strength. | [8] |

| Ovariectomized Monkey | 0.2 - 25 mg/kg/day (oral gavage) | Partially preserved cortical and cancellous bone mass. | [9][12] |

Signaling Pathways

SERMs exert their effects by modulating the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic branches.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bot Verification [worthe-it.co.za]

- 3. The effects of bazedoxifene on bone structural strength evaluated by hip structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lasofoxifene efficacy in a mammary intraductal (MIND) xenograft model of ERα+ breast cancer. - ASCO [asco.org]

- 7. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Benzothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key benzothiophene derivatives. It includes detailed experimental protocols for their synthesis and biological assays, a compilation of quantitative activity data, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of drug discovery.

Introduction

Benzothiophene and its analogs are a class of heterocyclic compounds that are of great interest to the pharmaceutical industry and academia.[1] The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles.[2] These compounds are known to interact with various biological targets, modulating key signaling pathways implicated in a multitude of diseases. This guide will delve into the core aspects of benzothiophene derivatives, focusing on their synthesis, quantitative biological data, and the experimental methodologies used for their evaluation.

Synthesis of Benzothiophene Derivatives

The synthesis of the benzothiophene scaffold can be achieved through several key strategies, including cyclization techniques and transition metal-catalyzed reactions.[3][4] A prevalent method involves the reaction of a substituted thiophenol with a suitable electrophile, followed by intramolecular cyclization.

General Synthesis Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

A versatile method for the synthesis of 2,3-disubstituted benzothiophenes involves a palladium-catalyzed Sonogashira cross-coupling reaction.[5]

Experimental Protocol:

-

To a solution of 2-iodothioanisole (1 equivalent) in triethylamine, add ethynylbenzene (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 3-iodo-2-phenylbenzo[b]thiophene.[5]

Biological Activities and Quantitative Data

Benzothiophene derivatives have demonstrated a remarkable range of biological activities. This section summarizes the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |

| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 µM | [1] |

| Benzothiophene Acrylonitrile | Compound 5 | Leukemia, Colon, CNS, Prostate | GI50 | 10 - 90.9 nM | [2] |

| Benzothiophene Acrylonitrile | Compound 6 | Leukemia, CNS, Prostate | GI50 | 21.1 - 98.9 nM | [2] |

| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 (Liver) | EC50 | 67.04 µM | [5] |

| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Caco-2 (Colon) | EC50 | 63.74 µM | [5] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | MDA-MB-231 (Breast) | IC50 | ~5 µM | [6] |

Anti-inflammatory Activity

Certain benzothiophene derivatives have shown promise as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of a Benzothiophene Derivative

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW264.7 (Macrophage) | Nitric Oxide Production | Significant Reduction | Not Quantified | [5] |

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and benzothiophene derivatives have emerged as a promising class of compounds.

Table 3: Antibacterial Activity of Selected Benzothiophene Derivatives

| Compound Class | Derivative Example | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Benzimidazolo Benzothiophene | Compound 1e | Gram-positive & Gram-negative | MIC | 10-20 | [3] |

| Benzimidazolo Benzothiophene | Compound 1g | Gram-positive & Gram-negative | MIC | 10-20 | [3] |

| Benzimidazolo Benzothiophene | Compound 1h | Gram-positive & Gram-negative | MIC | 10-20 | [3] |

| Benzo[b]thiophene Acylhydrazone | Compound II.b | Staphylococcus aureus (MRSA) | MIC | 4 | [7] |

Antiviral Activity

Recent studies have highlighted the potential of benzothiophene derivatives as antiviral agents, particularly against flaviviruses.

Table 4: Antiviral Activity of Selected Benzothiophene Derivatives

| Compound | Virus | Activity Metric | Value | Reference |

| OFB1 | Zika Virus (ZIKV) | EC50 | 1.13 µM | [3] |

| OFB3 | Zika Virus (ZIKV) | EC50 | 3.24 µM | [3] |

| OFB15 | Zika Virus (ZIKV) | EC50 | 4.48 µM | [3] |

| OFB3 | West Nile Virus (WNV) | EC50 | 2.94 µM | [3] |

Experimental Protocols for Biological Assays

This section provides detailed protocols for key biological assays used to evaluate the activity of benzothiophene derivatives.

Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key inflammatory mediator.

Protocol:

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the benzothiophene derivative in a suitable broth medium in a 96-well plate.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Benzothiophene derivatives exert their biological effects by modulating specific signaling pathways. This section explores two key pathways: STAT3 and STING.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Certain benzothiophene derivatives have been shown to inhibit STAT3 signaling.

Caption: Inhibition of the JAK/STAT3 signaling pathway by benzothiophene derivatives.

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

-

Cell Lysis: Treat cancer cells with the benzothiophene derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that, when activated, can lead to an anti-tumor immune response. Some benzothiophene derivatives have been identified as STING agonists.

Caption: Activation of the STING signaling pathway by benzothiophene derivatives.

Experimental Protocol: STING Reporter Assay

-

Cell Seeding: Plate THP-1 dual reporter cells (expressing a luciferase gene under the control of an ISG promoter) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative.

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Assay: Add a luciferase substrate to the wells and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase signal to a control and determine the EC50 for STING activation.

Conclusion

Benzothiophene derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. This guide has provided a foundational overview of their synthesis, quantitative biological data, and the experimental protocols necessary for their evaluation. The ability of these derivatives to modulate key signaling pathways such as STAT3 and STING underscores their potential for the development of novel therapeutics for cancer, inflammatory diseases, and infectious diseases. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of benzothiophene derivatives is warranted to translate their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Raloxifene Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk women.[1] Its tissue-selective estrogenic and anti-estrogenic activities have spurred extensive research into its analogs to enhance efficacy, improve tissue selectivity, and minimize side effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of raloxifene analogs, offering a comprehensive resource for researchers and drug development professionals. We will delve into the critical structural motifs of the raloxifene scaffold, examine the impact of various modifications on biological activity, and provide detailed experimental protocols for the evaluation of these compounds.

Core Structure of Raloxifene and Key Pharmacophoric Features

The chemical structure of raloxifene, [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone, presents several key features that are crucial for its biological activity. These include the benzothiophene core, the two hydroxyl groups at positions 6 and 4', and the basic amine side chain. Modifications at these positions have profound effects on estrogen receptor (ER) binding, agonist/antagonist activity, and tissue selectivity.

Structure-Activity Relationship of Raloxifene Analogs

The exploration of raloxifene's SAR has been a fertile ground for medicinal chemists. Modifications have been systematically introduced to the benzothiophene core, the phenyl groups, and the side chain to probe their influence on biological activity.

Modifications of the Benzothiophene Core

The benzothiophene scaffold is a critical element for high-affinity ER binding.

-

Hydroxyl Group at Position 6: The 6-hydroxyl group is paramount for high ER binding affinity and in vitro activity. Its removal or replacement with a methoxy group significantly reduces binding affinity, highlighting its role as a key hydrogen bond donor, mimicking the 3-hydroxyl group of estradiol.

-

Substitutions at Other Positions: Introduction of substituents at the 4-, 5-, or 7-positions of the benzothiophene ring generally leads to a decrease in biological activity.

Modifications of the 2-Aryl Group

The 2-phenyl group at position 2 of the benzothiophene core also plays a significant role in receptor interaction.

-

4'-Hydroxyl Group: The hydroxyl group at the 4'-position of the 2-phenyl ring is important for ER binding, though to a lesser extent than the 6-hydroxyl group. Small, electronegative substituents like fluoro and chloro at this position are well-tolerated and can maintain or even enhance in vivo activity.

-

Steric Bulk at the 4'-Position: Increasing the steric bulk at the 4'-position can lead to an undesirable increase in uterine stimulation, indicating a shift towards more estrogenic activity in this tissue.

Modifications of the Basic Amine Side Chain

The piperidine-containing side chain is a hallmark of many SERMs and is crucial for their antagonistic activity in certain tissues like the breast and uterus.

-

Amine Moiety: The basicity and the nature of the amine are critical. Modifications to the piperidine ring or its replacement with other cyclic amines can modulate the anti-estrogenic profile. For instance, increasing the bulkiness of the amino group has been shown to enhance ER antagonism.

-

Length of the Ether Linkage: The length of the ethoxy linker is also important for optimal interaction with the receptor.

Quantitative Data on Raloxifene Analogs

The following tables summarize the quantitative data for a selection of raloxifene analogs, providing insights into their ER binding affinity and cellular effects.

Table 1: Estrogen Receptor (ERα) Binding Affinity of Raloxifene Analogs

| Compound | Modification | Relative Binding Affinity (RBA, Estradiol = 100%) | IC50 (nM) | Reference |

| Raloxifene | - | 25 | 1.8 | [2] |

| Fluoroalkylated Analog 1 | Fluoroalkyl side chain | 45 | - | [2] |

| Fluoroalkylated Analog 2 | Fluoroalkyl side chain | 60 | - | [2] |

| Fluoroalkylated Analog 3 | Fluoroalkyl side chain | 89 | - | [2] |

| 6-Methoxy Analog | 6-OH replaced with 6-OCH3 | Reduced ER binding | - |

Table 2: In Vitro Antiproliferative Activity of Raloxifene Analogs in MCF-7 Breast Cancer Cells

| Compound | Modification | IC50 (µM) | Reference |

| Raloxifene | - | ~0.1 | |

| Analog 97 | Triazine derivative | 0.77 | [3] |

| Analog 98 | Triazine derivative | 0.1 | [3] |

| Thienopyrimidine 52 | Thienopyrimidine derivative | 6.9 (T47D cells) | [3] |

Table 3: In Vivo Efficacy of Raloxifene in Ovariectomized (OVX) Rat Model

| Parameter | Dose (mg/kg/day) | Effect | Reference |

| Bone Mineral Density | 0.1 - 10 | Significant increase | [1] |

| Serum Cholesterol | 0.1 | Minimal effective dose for lowering | [1] |

| Uterine Weight | Up to 10 | No significant increase | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of raloxifene analogs. Below are protocols for key in vitro assays.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

Human estrogen receptor α (ERα)

-

[³H]-Estradiol

-

Test compounds (raloxifene analogs)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate, add a fixed concentration of ERα and [³H]-estradiol to each well.

-

Add the different concentrations of the test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (excess cold estradiol).

-

Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

Separate the bound from free radioligand using a method like hydroxylapatite precipitation or filtration.

-

Add scintillation cocktail to the wells containing the bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol) by non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of raloxifene analogs on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compounds (raloxifene analogs)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with a medium containing a low percentage of charcoal-stripped FBS to minimize the influence of endogenous estrogens.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., estradiol).

-

Incubate the cells for a period of 3-6 days.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Determine the IC50 value (for antagonists) or EC50 value (for agonists) from the dose-response curve.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is used to evaluate the estrogenic or anti-estrogenic activity of compounds in an endometrial cancer cell line.

Materials:

-

Ishikawa cells

-

Cell culture medium

-

Test compounds

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., glycine buffer)

-

96-well plates

-

Plate reader

Procedure:

-

Plate Ishikawa cells in 96-well plates and allow them to attach.

-

Treat the cells with different concentrations of the test compounds. To assess antagonistic activity, co-treat with a fixed concentration of estradiol.

-

Incubate the cells for 48-72 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release the alkaline phosphatase enzyme.

-

Add the pNPP substrate solution to each well.

-

Incubate at room temperature or 37°C and monitor the development of the yellow color.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the alkaline phosphatase activity and express it as a percentage of the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of raloxifene and the workflow for its analog evaluation is crucial for a comprehensive understanding.

Caption: Raloxifene Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Caption: Logical Relationship of SAR.

Conclusion

The structure-activity relationship of raloxifene analogs is a complex but well-elucidated field that continues to offer opportunities for the development of novel SERMs with improved therapeutic profiles. The benzothiophene scaffold, the phenolic hydroxyl groups, and the basic side chain are all critical determinants of biological activity. By understanding the intricate interplay between these structural features and their impact on ER binding and downstream signaling, researchers can rationally design new analogs with enhanced potency, selectivity, and safety. The experimental protocols and workflows provided in this guide serve as a valuable resource for the systematic evaluation of these novel compounds, ultimately contributing to the advancement of treatments for osteoporosis and breast cancer.

References

Early-Phase Research on Novel Osteoporosis Treatments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis remains a significant global health issue, characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. While current treatments, primarily anti-resorptive and anabolic agents, have demonstrated efficacy, the quest for more targeted, effective, and safer therapies continues. This technical guide delves into the core of early-phase research on novel osteoporosis treatments, summarizing key clinical trial data, detailing experimental protocols, and visualizing critical biological pathways and research workflows.

I. Novel Therapeutic Targets and Signaling Pathways

Early-phase research is actively exploring a range of molecular targets that play crucial roles in bone remodeling. Understanding these pathways is fundamental to the development of next-generation osteoporosis therapies.

The Wnt/β-catenin Signaling Pathway: A Master Regulator of Bone Formation

The Wnt/β-catenin pathway is a critical signaling cascade that governs osteoblast differentiation, proliferation, and survival. Activation of this pathway is a key strategy for anabolic therapies.

-

Mechanism of Action: Wnt proteins bind to a receptor complex on the surface of osteoprogenitor cells, consisting of a Frizzled (FZD) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor. This binding event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which would otherwise phosphorylate and target β-catenin for degradation. The resulting accumulation of β-catenin in the cytoplasm allows its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of genes essential for osteoblastogenesis.[1][2][3][4][5][6][7]

A key endogenous inhibitor of this pathway is sclerostin, a protein secreted by osteocytes that binds to LRP5/6 and prevents Wnt-mediated signaling. Romosozumab, a monoclonal antibody that inhibits sclerostin, is a clinically approved anabolic agent that exemplifies the therapeutic potential of targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)phenyl)methanone, a selective estrogen receptor modulator (SERM) structurally related to Raloxifene.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] Raloxifene, a well-known SERM, is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[3] The target compound of this protocol, (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)phenyl)methanone, is an analog of Raloxifene. The synthesis protocol described herein is adapted from established methods for Raloxifene and its derivatives.[2][4]

Synthesis Protocol

The overall synthetic strategy involves a multi-step process, beginning with the formation of the benzothiophene core, followed by the synthesis of the side chain, a Friedel-Crafts acylation to couple the two fragments, and a final deprotection step.

Part 1: Synthesis of the Benzothiophene Core (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene)

The synthesis of the benzothiophene core is a crucial first step. The following protocol is adapted from established literature procedures.

Experimental Protocol:

-

Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Part 2: Synthesis of the Acylating Agent (4-(4-isopropylpiperazin-1-yl)benzoyl chloride)

This part of the protocol details the synthesis of the side chain that will be attached to the benzothiophene core.

Experimental Protocol:

-

Step 2a: Synthesis of 4-(4-isopropylpiperazin-1-yl)benzoic acid

-

In a round-bottom flask, combine 4-fluorobenzoic acid (1 eq.), 1-isopropylpiperazine (1.2 eq.), and potassium carbonate (2 eq.) in dimethylformamide (DMF).

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain 4-(4-isopropylpiperazin-1-yl)benzoic acid.

-

-

Step 2b: Synthesis of 4-(4-isopropylpiperazin-1-yl)benzoyl chloride

-

Suspend the 4-(4-isopropylpiperazin-1-yl)benzoic acid (1 eq.) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.5-2 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-(4-isopropylpiperazin-1-yl)benzoyl chloride, which can be used in the next step without further purification.

-

Part 3: Coupling and Deprotection

The final steps involve the coupling of the benzothiophene core with the acylating agent, followed by the removal of the protecting groups.

Experimental Protocol:

-

Step 3a: Friedel-Crafts Acylation

-

Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 eq.) in a suitable solvent like DCM or 1,2-dichloroethane.

-

Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃, 3-4 eq.), portion-wise.

-

Add a solution of 4-(4-isopropylpiperazin-1-yl)benzoyl chloride (1.1 eq.) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 3b: Demethylation

-

Dissolve the product from the previous step in anhydrous DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃, 3-4 eq.) in DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography to obtain (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)phenyl)methanone.

-

Data Presentation

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents and Solvents | Typical Conditions | Expected Yield (%) |

| 1 | Benzothiophene Core Synthesis | Substituted thiophenol, phenacyl bromide | Varies based on specific route | 70-85 |

| 2a | Benzoic Acid Synthesis | 4-fluorobenzoic acid, 1-isopropylpiperazine, K₂CO₃, DMF | 100-120 °C, 12-24 h | 80-90 |

| 2b | Acyl Chloride Formation | 4-(4-isopropylpiperazin-1-yl)benzoic acid, SOCl₂, DCM | Reflux, 2-4 h | >95 (crude) |

| 3a | Friedel-Crafts Acylation | Benzothiophene core, acyl chloride, AlCl₃, DCM | 0 °C to RT, 12-24 h | 60-75 |

| 3b | Demethylation | Protected final product, BBr₃, DCM | -78 °C to RT, 12-24 h | 50-70 |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for the target SERM.

SERM Signaling Pathway

Caption: General signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

References

- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. breastcancer.org [breastcancer.org]

- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives [scholarworks.indianapolis.iu.edu]

- 5. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Cell-Based Assays to Determine SERM Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual activity makes them valuable therapeutic agents for conditions such as breast cancer and osteoporosis.[3][4] Accurate and robust methods for characterizing the activity of potential SERM candidates are crucial in drug discovery and development. Cell-based assays provide a physiologically relevant context to evaluate a compound's impact on ER signaling and cellular responses.[5]

These application notes provide detailed protocols for three key cell-based assays used to characterize SERM activity: Reporter Gene Assays, Cell Proliferation (E-screen) Assays, and Target Gene Expression Analysis by qPCR.

Estrogen Receptor Signaling Pathway and SERM Mechanism of Action

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors.[3][6] In the absence of a ligand, ERs are located in the cytoplasm or nucleus in an inactive state, often complexed with heat shock proteins. Upon binding to an estrogen, such as 17β-estradiol (E2), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. The ligand-activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2]

SERMs bind to the ER and induce distinct conformational changes.[2][3] This altered conformation can lead to the recruitment of corepressors instead of coactivators at the ERE, thereby blocking gene transcription (antagonistic effect). In other cellular contexts, the SERM-ER complex may recruit a different set of coactivators, leading to the activation of a subset of estrogen-responsive genes (agonistic effect). This tissue-specific differential recruitment of coregulatory proteins is the molecular basis of SERM activity.[2][3]

References

Application Notes & Protocols: Animal Models for Preclinical Testing of Raloxifene Analogs

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models for the preclinical evaluation of raloxifene analogs. The focus is on establishing robust experimental systems to assess the tissue-selective estrogenic and anti-estrogenic activities of these compounds.

Introduction to Raloxifene and its Analogs

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. It is approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic. The therapeutic utility of raloxifene stems from its favorable effects on bone (estrogen agonist) and breast tissue (estrogen antagonist). However, it also has potential side effects, including an increased risk of venous thromboembolism and hot flashes, and it can have estrogenic effects on the uterus in some animal models.

The development of raloxifene analogs aims to improve upon its therapeutic profile by enhancing tissue selectivity, increasing efficacy, and reducing adverse effects. Preclinical evaluation in appropriate animal models is a critical step in the development of these new chemical entities.

Key Animal Models for Raloxifene Analog Testing

The selection of an appropriate animal model is crucial for elucidating the tissue-specific effects of raloxifene analogs. The most commonly used models are the ovariectomized (OVX) rat for studying effects on bone and uterus, and immunodeficient mouse models with xenografts for studying effects on breast cancer.

Ovariectomized (OVX) Rat Model